![molecular formula C21H26NO4+ B1248492 Delavayine B](/img/structure/B1248492.png)
Delavayine B
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Overview
Description
Delavayine B is a natural product found in Incarvillea delavayi with data available.
Scientific Research Applications
Novel Alkaloid Identification
Delavayines B and C, novel actinidine-type monoterpene alkaloids, were isolated from Incarvillea delavayi. This plant, closely related to I. sinensis, is used in China as an analgesic for rheumatic pain. The structures of these alkaloids were elucidated based on spectroscopic evidence, expanding our understanding of plant-derived compounds (Nakamura et al., 2000).
Antinociceptive Properties
Research on Incarvillea delavayi extract and its constituents, including delavayine A and 8-epideoxyloganic acid, showed antinociceptive activities in mice. Delavayine A, particularly, exhibited significant antinociceptive activity when administered subcutaneously (Nakamura et al., 2000).
Synthesis and Biological Evaluation
Delavayin-C, a cyclic heptapeptide, was synthesized, and its structure confirmed by analytical and spectral data. Its antibacterial and antifungal activities were evaluated, contributing to the development of new pharmaceuticals (Shinde et al., 2008).
Cytotoxic Activity Research
Delavayin A, another compound related to Delavayine B, demonstrated cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer treatment. This research underscores the importance of natural products in drug discovery (Shinde et al., 2016).
Anti-Inflammatory Effects
Delavatine A, isolated from Incarvillea delavayi, showed substantial suppression of pro-inflammatory mediators in microglial cells, suggesting its potential as an anti-inflammatory agent. This discovery could lead to new treatments for inflammatory diseases (Xie et al., 2018).
Ecological and Ethnobotanical Studies
Research on the conservation of ecological interactions involving Incarvillea delavayi highlighted the importance of this plant in ecosystem dynamics and traditional medicine, offering insights into sustainable conservation practices (Chen et al., 2015).
properties
Product Name |
Delavayine B |
---|---|
Molecular Formula |
C21H26NO4+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-(dimethoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-2-ium-2-yl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-14-9-10-16-17(14)12-22(13-18(16)21(25-2)26-3)19(20(23)24)11-15-7-5-4-6-8-15/h4-8,12-14,19,21H,9-11H2,1-3H3/p+1 |
InChI Key |
XYLAPKHOJMCKSR-UHFFFAOYSA-O |
Canonical SMILES |
CC1CCC2=C(C=[N+](C=C12)C(CC3=CC=CC=C3)C(=O)O)C(OC)OC |
synonyms |
delavayine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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